molecular formula C12H14O4 B15068015 Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate CAS No. 652983-15-8

Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Cat. No.: B15068015
CAS No.: 652983-15-8
M. Wt: 222.24 g/mol
InChI Key: QJFCPQCJCXZSOD-UHFFFAOYSA-N
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Description

Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chemical compound with the molecular formula C12H14O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same or similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activities, inhibit cell proliferation, and induce apoptosis in cancer cells. The benzofuran ring structure allows it to interact with specific proteins and enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is unique due to its specific benzofuran ring structure, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-15-12(14)5-8-7-16-11-6-9(13)3-4-10(8)11/h3-4,6,8,13H,2,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFCPQCJCXZSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COC2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731824
Record name Ethyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652983-15-8
Record name Ethyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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